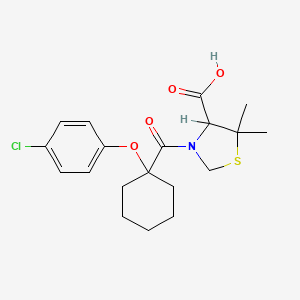
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a cyclohexylcarbonyl group, and a p-chlorophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of p-Chlorophenoxyacetic Acid: This can be synthesized by reacting p-chlorophenol with chloroacetic acid under basic conditions.
Cyclohexylcarbonylation: The p-chlorophenoxyacetic acid is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as pyridine to form the cyclohexylcarbonyl derivative.
Thiazolidine Ring Formation: The final step involves the reaction of the cyclohexylcarbonyl derivative with 5,5-dimethyl-2-thioxo-4-thiazolidinecarboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenoxyacetic Acid: Similar structure but lacks the cyclohexylcarbonyl and thiazolidine moieties.
Chlorphenesin: Contains a phenoxy group but differs in the rest of the structure.
p-Chlorophenoxyisobutyric Acid: Similar phenoxy group but different overall structure and properties.
Uniqueness
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, cyclohexylcarbonyl group, and p-chlorophenoxy moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74007-97-9 |
|---|---|
Molekularformel |
C19H24ClNO4S |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenoxy)cyclohexanecarbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24ClNO4S/c1-18(2)15(16(22)23)21(12-26-18)17(24)19(10-4-3-5-11-19)25-14-8-6-13(20)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
RAXLZMWZQCBDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(CS1)C(=O)C2(CCCCC2)OC3=CC=C(C=C3)Cl)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


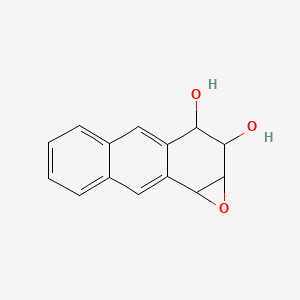
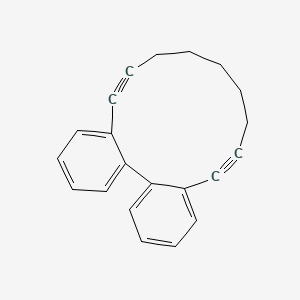
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
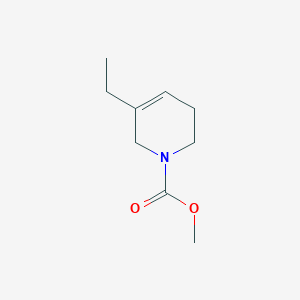

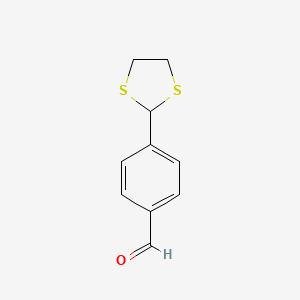
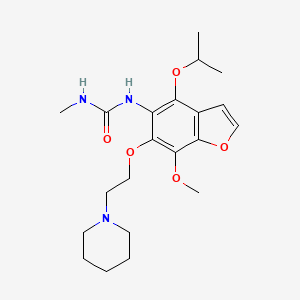
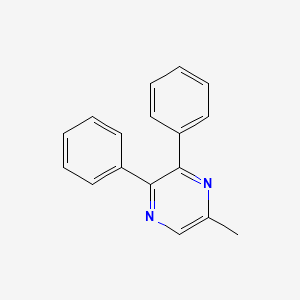
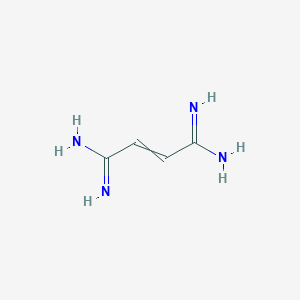


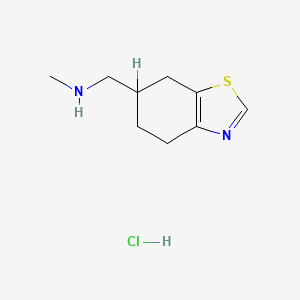
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)

